4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate
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Overview
Description
4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate is a complex organic compound that features a benzyl group, a nitrophenyl group, and a phenylmethoxycarbonylamino group attached to a butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate typically involves multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. One common method involves the protection of hydroxy and amino groups using benzyl and phenylmethoxycarbonyl groups, followed by coupling with a nitrophenyl derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of polymer-supported catalysts to facilitate the reactions and improve yields. For example, the use of polymer-supported palladium nanoparticles has been reported to achieve high yields in the debenzylation of similar compounds .
Chemical Reactions Analysis
Types of Reactions
4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Substitution: The benzyl and phenylmethoxycarbonyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tetrahydroxydiboron and palladium catalysts are commonly used for reduction reactions.
Substitution: Substitution reactions often require strong nucleophiles or electrophiles, depending on the target functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group typically yields an amine derivative .
Scientific Research Applications
4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological targets such as enzymes or receptors. The benzyl and phenylmethoxycarbonyl groups serve as protective groups that can be selectively removed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenol: A simpler compound with a nitrophenyl group, used in various chemical reactions.
Benzylpenicillin: Contains a benzyl group and is used as an antibiotic.
Phenylmethoxycarbonyl derivatives: Used in organic synthesis as protective groups.
Uniqueness
4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo selective deprotection and reduction reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C25H22N2O8 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C25H22N2O8/c28-23(33-16-18-7-3-1-4-8-18)15-22(26-25(30)34-17-19-9-5-2-6-10-19)24(29)35-21-13-11-20(12-14-21)27(31)32/h1-14,22H,15-17H2,(H,26,30) |
InChI Key |
PDNCLFWZMMRDCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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